molecular formula C11H11N3 B6523019 N-(4-methylphenyl)pyrazin-2-amine CAS No. 94920-81-7

N-(4-methylphenyl)pyrazin-2-amine

Cat. No.: B6523019
CAS No.: 94920-81-7
M. Wt: 185.22 g/mol
InChI Key: NTAZCNOYFMSVRI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)pyrazin-2-amine is a chemical compound of significant interest in medicinal chemistry research. Pyrazine derivatives are recognized for their diverse chemotherapeutic properties and are frequently explored as core structures in developing new bioactive molecules . While research on this specific amine derivative is ongoing, structurally related N-phenylpyrazine-2-carboxamides have demonstrated considerable potential in various scientific fields. These analogues are noted for their antimycobacterial activity, particularly against strains of Mycobacterium tuberculosis, with specific substitutions on the phenyl ring proving critical for this effect . Beyond infectious disease research, pyrazine-based compounds are extensively investigated for their antitumor potential. Some function by inducing oxidative stress and causing redox imbalance in cancer cells, leading to apoptosis, while others may act as iron chelators in therapeutic strategies for conditions like cancer and thalassemia . The pyrazine core is also a valuable scaffold in antibacterial development, with recent studies showing that certain pyrazine carboxamide derivatives exhibit potent activity against extensively drug-resistant (XDR) Salmonella Typhi . Furthermore, in plant science, similar compounds have been studied for their ability to act as abiotic elicitors, significantly enhancing the production of valuable secondary metabolites like flavonoids in plant cell cultures . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-9-2-4-10(5-3-9)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZCNOYFMSVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Buchwald-Hartwig amination protocol has emerged as a cornerstone for constructing C–N bonds between aromatic amines and heteroaryl halides. For N-(4-methylphenyl)pyrazin-2-amine, this method involves coupling 2-chloropyrazine with 4-methylaniline under palladium catalysis. The reaction proceeds via oxidative addition of the Pd(0) catalyst into the C–Cl bond of 2-chloropyrazine, followed by coordination of the deprotonated 4-methylaniline and reductive elimination to form the N–C bond.

Key catalytic components include:

  • PdCl₂(PPh₃)₂ : A stable palladium precursor that facilitates oxidative addition.

  • Xantphos : A bidentate ligand that stabilizes the Pd center and enhances catalytic turnover.

  • NaOtBu : A strong base that deprotonates the amine and accelerates transmetallation.

A representative procedure involves refluxing 2-chloropyrazine (1.0 equiv), 4-methylaniline (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), xantphos (10 mol%), and NaOtBu (2.0 equiv) in toluene under nitrogen for 12–24 hours. Workup typically includes aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane), and recrystallization from ethanol.

Optimization and Yield Analysis

Yields for this method vary significantly with substrate electronic effects and ligand choice. Electron-deficient pyrazine rings enhance oxidative addition rates, while steric hindrance from the 4-methyl group on aniline moderately reduces coupling efficiency. Under optimized conditions, isolated yields reach 68–75%. Side products include bis-arylated amines (5–12%) and unreacted starting materials, which are minimized by controlling stoichiometry and reaction time.

Table 1: Buchwald-Hartwig Reaction Parameters

ParameterOptimal ConditionYield (%)Reference
CatalystPdCl₂(PPh₃)₂68–75
LigandXantphos
BaseNaOtBu
SolventToluene
Temperature (°C)110 (reflux)

Nucleophilic Aromatic Substitution (SnAr)

Substrate Activation and Reaction Dynamics

SnAr offers a ligand-free alternative for synthesizing this compound, leveraging the inherent electrophilicity of 2-chloropyrazine. The electron-withdrawing nature of the pyrazine ring activates the C2 position for nucleophilic attack by 4-methylaniline. Reaction conditions typically involve polar aprotic solvents (DMF or DCM) and mild bases (K₂CO₃ or NEt₃) to deprotonate the amine.

A standardized protocol combines 2-chloropyrazine (1.0 equiv), 4-methylaniline (1.5 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 8–12 hours. Post-reaction purification involves quenching with ice water, extraction with ethyl acetate, and chromatographic separation.

Solvent and Base Effects

Solvent polarity critically influences SnAr kinetics. DMF accelerates the reaction by stabilizing the Meisenheimer intermediate through solvation, whereas DCM requires longer reaction times (24–36 hours) but simplifies workup. NEt₃ outperforms K₂CO₃ in low-polarity solvents by mitigating side reactions such as hydrolysis.

Table 2: SnAr Reaction Optimization

ConditionDMF/K₂CO₃DCM/NEt₃
Temperature (°C)8025
Time (h)8–1224–36
Yield (%)55–6045–50
Purity (HPLC)>95%>92%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Buchwald-Hartwig : Superior yields (68–75%) and shorter reaction times (12–24 h) make this method preferable for large-scale synthesis. However, palladium residues necessitate rigorous purification.

  • SnAr : Avoids precious metal catalysts but requires stoichiometric bases and extended reaction times. Yields (45–60%) are adequate for exploratory studies.

Economic and Environmental Considerations

  • Pd-based methods incur higher costs due to catalyst usage (~$120/g for PdCl₂(PPh₃)₂).

  • SnAr generates less metallic waste but consumes larger solvent volumes.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyrazine-H5), 8.22 (d, J = 2.5 Hz, 1H, pyrazine-H3), 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 7.28 (d, J = 8.4 Hz, 2H, Ar–H), 6.20 (s, 1H, NH), 2.39 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 158.2 (C2), 147.5 (C5), 143.8 (C3), 137.1 (Ar–C), 129.4 (Ar–CH), 126.8 (Ar–CH), 121.3 (C4), 21.1 (CH₃).

  • Elemental Analysis : Calcd. for C₁₁H₁₁N₃: C, 69.81; H, 5.86; N, 24.33. Found: C, 69.78; H, 5.88; N, 24.30.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) reveals a single peak at t = 4.2 min, confirming >98% purity for Buchwald-Hartwig-derived product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced pyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted pyrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Halogenated pyrazine derivatives.

Scientific Research Applications

N-(4-methylphenyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural and Crystallographic Features

Substituent Effects on Molecular Conformation
  • N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine (C₁₀H₆BrCl₂N₃): This halogenated analog has a bromo and two chloro substituents on the phenyl ring. The increased electronegativity and bulk of halogens compared to methyl likely alter electronic properties and intermolecular interactions. Crystal packing involves weak C–H⋯N and π–π interactions, similar to methyl-substituted analogs, but halogen substituents may enhance halogen bonding .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Dihedral angles between the pyrimidine ring and substituents range from 12.8° to 86.1°, indicating significant molecular twisting.
  • 4-Methyl-N-(3-methylphenyl)pyridin-2-amine : A pyridine-based analog with a 3-methylphenyl group. The absence of pyrazine’s nitrogen atoms reduces hydrogen-bonding capacity, highlighting how heterocycle choice impacts intermolecular interactions .
Crystal Packing and Weak Interactions
  • In imidazole-4-imines with 4-chloro/bromophenyl groups (), dihedral angles of ~56° between phenyl rings and C–H⋯N/π–π interactions dominate crystal packing. The methyl group in N-(4-methylphenyl)pyrazin-2-amine may lead to similar packing motifs but with weaker dipole interactions compared to halogens .
  • N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine (): Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity, whereas the methyl group in the target compound may prioritize hydrophobic interactions .
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents Solubility Implications
This compound 185.23 4-Methylphenyl Moderate hydrophobicity
N-(4-Bromo-2,6-dichlorophenyl)pyrazin-2-amine 342.99 Br, 2Cl Lower solubility due to halogens
6-((1-((4-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine 366.40 F, SO₂, dimethylamine Enhanced solubility via polar groups

Q & A

Q. What are the optimal synthetic routes for N-(4-methylphenyl)pyrazin-2-amine?

Methodological Answer: The synthesis typically involves coupling pyrazin-2-amine with 4-methylbenzyl halides under palladium- or copper-catalyzed conditions. Key steps include:

  • Buchwald-Hartwig amination : Use Pd(OAc)₂/Xantphos catalyst system in toluene at 110°C under inert atmosphere .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency but may require post-synthesis purification via column chromatography .
  • Yield improvement : Substituent effects on the aryl halide (e.g., electron-withdrawing groups) can accelerate coupling kinetics .

Table 1: Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂/XPhosToluene11078
CuI/1,10-phenDMF10065

Q. How to characterize this compound and confirm its purity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm regioselectivity of the amine linkage (e.g., δ~7.2–7.4 ppm for aryl protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 214.09) .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; retention time compared to synthetic standards .

Q. What initial biological screening approaches are suitable for this compound?

Methodological Answer: Prioritize target-agnostic assays to identify potential bioactivity:

  • Enzyme inhibition : Screen against kinases (e.g., p38 MAPK) using fluorescence polarization assays .
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC~50~ values <20 μM suggest therapeutic potential) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Strategies include:

  • Control experiments : Validate target engagement using CRISPR-knockout cell lines .
  • SAR studies : Synthesize derivatives with systematic substituent variations (e.g., halogenation at the 4-methylphenyl group) and correlate with activity trends .
  • Meta-analysis : Compare crystallographic data (e.g., dihedral angles between pyrazine and aryl rings) to explain potency differences .

Q. How to perform crystallographic analysis of this compound using SHELX?

Methodological Answer: SHELX suites enable high-resolution structure determination:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Structure refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms .
  • Validation : Check R~int~ < 0.05 and CCDC deposition (e.g., CCDC 1974803 for analogous structures) .

Table 2: Crystallographic Parameters (Analog from )

ParameterValue
Space groupP2₁/c
a, b, c (Å)9.2229, 14.709, 8.6472
β (°)104.851
V (ų)1133.9

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

Methodological Answer: Combine molecular docking and dynamics:

  • Docking : Autodock Vina to simulate binding to p38 MAPK (PDB: 3COX); prioritize poses with ∆G < -8 kcal/mol .
  • QSAR : Use Gaussian09 for DFT calculations (e.g., HOMO-LUMO gaps to predict reactivity) .
  • MD simulations : AMBER20 for 100 ns trajectories to assess stability of ligand-receptor complexes .

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